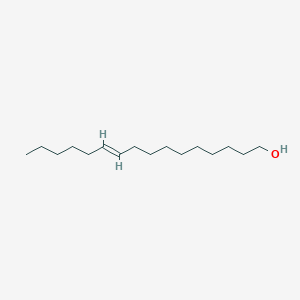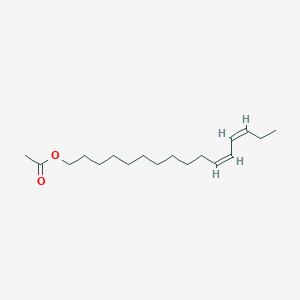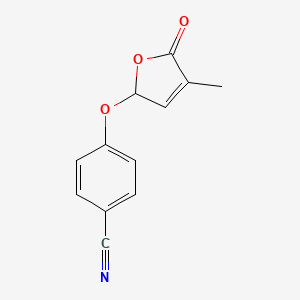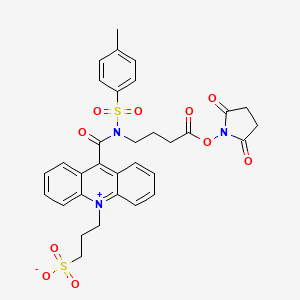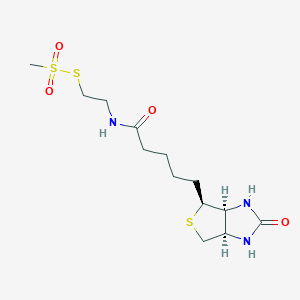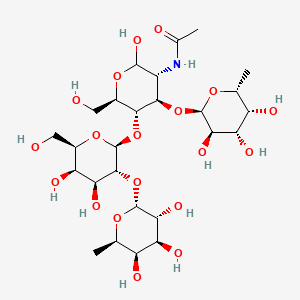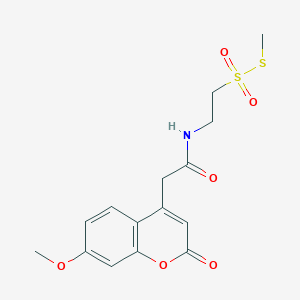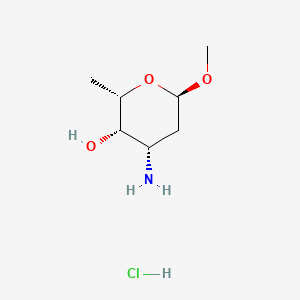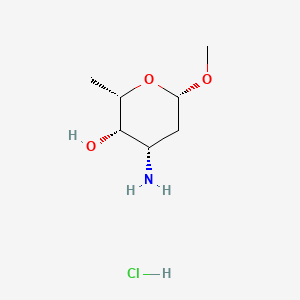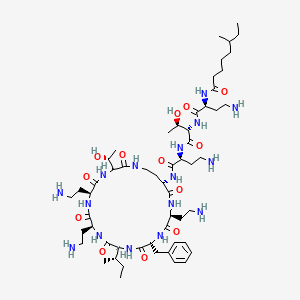
Polymyxin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polymyxins are cationic lipopeptide antibiotics that were discovered over half a century ago . They are considered to be the last-line of antibiotics available at the moment . Polymyxins show a great bactericidal effect against Gram-negative bacteria . They primarily target the bacterial membrane and disrupt them, causing lethality .
Synthesis Analysis
Polymyxins have a typical ring and tail structure . The ring is made up of a polycationic peptide and the tail is made up of a tripeptide chain attached with fatty acids . Several novel polymyxin analogues have been synthesized to find compounds with high antimicrobial activities and low toxicity . In addition, recombinant strains of P. polymyxa have been constructed to produce higher proportions of polymyxins .
Molecular Structure Analysis
Polymyxins comprise a class of polycationic decapeptides carrying a lipophilic tail . Due to the presence of several nonproteogenic diaminobutyric acid (Dab) residues, the peptide is polycationic at physiological pH . The decapeptide part consists of a seven-membered ring with three exocyclic residues connecting the ring to the N-terminal lipophilic tail .
Chemical Reactions Analysis
Polymyxin showed moderate binding to the 16S A-site of E. coli ribosomes . This binding was 10 times weaker than kanamycin yet 10 times stronger than an inactive colistin derivative with sulfomethylated (charge-neutralized) amino groups .
Physical And Chemical Properties Analysis
Polymyxins are drugs with a narrow therapeutic range . They cause cell damage leading to cell death by disrupting the membrane integrity . The polymyxin creates local curvature in the membrane, while the membrane itself repels the insertion process .
Aplicaciones Científicas De Investigación
Antibacterial Activity Against Gram-negative Pathogens
Polymyxin II exhibits significant antibacterial activity against a range of Gram-negative bacteria, particularly those that are resistant to other antibiotics. It is effective against members of the Enterobacteriaceae family, including E. coli , Enterobacter spp. , Klebsiella spp. , Citrobacter spp. , Salmonella spp. , and Shigella spp. . This makes it a critical agent in the study of bacterial infections and antibiotic resistance.
Mechanisms of Resistance
Research into Polymyxin II has provided insights into the mechanisms of resistance that bacteria develop. Studies have identified both chromosomal and plasmid-encoded pathways that contribute to resistance, which is crucial for developing strategies to combat antibiotic-resistant infections .
Interaction with Bacterial Membranes
Polymyxin II is known to target the outer membranes of Gram-negative bacteria, disrupting their integrity. Detailed molecular studies have elucidated how polymyxins interact with lipopolysaccharide structures, leading to increased membrane permeability and bacterial death .
Pharmacological Properties
The pharmacological properties of Polymyxin II, including its efficacy, safety, and toxicity profile, are areas of active research. Understanding these properties is essential for optimizing its clinical use and minimizing adverse effects, such as nephrotoxicity .
Drug Delivery Systems
Advancements in drug delivery systems for Polymyxin II aim to improve its bioavailability and reduce toxicity. Research is focused on developing polymer particles, liposomes, and conjugates for targeted and controlled release, which could revolutionize the way Polymyxin II is administered and used in treatments .
Nanomedicine Applications
The field of nanomedicine is exploring the use of Polymyxin II in nano-formulations to control multidrug resistance. Conjugation or encapsulation in polymer and lipid systems can protect the drug from gastrointestinal environments and enhance absorption, opening new avenues for treating infections with Polymyxin II .
Mecanismo De Acción
Target of Action
Polymyxin II, like other polymyxins, primarily targets the bacterial membrane . The main target is the lipid A component of the lipopolysaccharide (LPS) present in the outer membrane of Gram-negative bacteria . The LPS is composed of three domains: a conserved inner core 2-keto-3-deoxyoctonoic acid (Kdo) bound to lipid A and a variable O-antigen composed of repeating units of various polysaccharides .
Mode of Action
Polymyxin II exerts its antimicrobial action via direct interaction with the lipid A component of the LPS, leading to a disruption of this critical barrier function . The structure of lipid A consists of a β-10-6-linked D-glucosamine (GlcN) disaccharide that is phosphorylated at the 1- and 4′-positions and decorated by a variable number of saturated hydrocarbon chains . The amphipathicity of polymyxins, including Polymyxin II, is critical for their outer membrane permeabilizing action .
Biochemical Pathways
The primary mode of action of Polymyxin II involves significant lipid perturbations, predominantly to fatty acids and glycerophospholipids, indicating a substantial disorganization of the bacterial outer membrane . This leads to the disruption of the architecture of LPS and the outer membrane . The LPS modification pathways are largely regulated by the bacterial two-component signal transduction (TCS) systems .
Pharmacokinetics
The pharmacokinetics of Polymyxin II, like other polymyxins, shows considerable interpatient variability . Recent modifications in their chemical structure have been able to reduce the toxic effects .
Result of Action
The result of Polymyxin II’s action is the disruption of the bacterial membrane, causing lethality . This antibiotic shows a great bactericidal effect against Gram-negative bacteria . Due to their membrane-interacting mode of action, polymyxins can cause nephrotoxicity and neurotoxicity in humans, limiting their usability .
Action Environment
The action of Polymyxin II is influenced by environmental factors. For instance, the presence of a thick peptidoglycan layer and the absence of the outer membrane in Gram-positive pathogens limit the activity of Polymyxin II . Furthermore, the emergence of polymyxin-resistant strains due to the indiscriminate use of broad-spectrum antibiotics has driven the need for new treatment methods .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMZKVXJHUGXEM-DCFHCFNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98N16O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101826989 | |
Q & A
Q1: What makes Chlorhexidine 0.4% a suitable antiseptic for contaminated bone, as suggested by the research? []
A1: The research paper "Effect of three different sterilizing solutions on the contaminated bone: an experimental study in the rabbit" [] investigated the efficacy of various antiseptic solutions in decontaminating bone fragments. The study found that Chlorhexidine 0.4% completely eradicated bacterial growth in contaminated bone samples, showing no positive cultures after treatment. [] While not statistically different from Povidone-iodine and an antibiotic solution containing Neomycin & Polymyxin, Chlorhexidine 0.4% demonstrated its potential as a highly effective antiseptic in this context. []
Q3: What are the limitations of using FM and CM for isolating Brucella species, and how does the novel Brucella Selective Culture medium (BruSIC) address these limitations? []
A3: The study highlights that both FM and CM, commonly recommended for isolating Brucella, exhibit inhibitory effects on certain strains. [] Specifically, they inhibited the growth of Brucella abortus bv1, particularly when using freshly prepared plates. [] To address this, BruSIC was developed, replacing calf serum in BSM with activated charcoal. [] This change resulted in faster colony growth compared to both BSM and CM, with colony-forming unit numbers comparable to those on blood agar base (BAB), even for the serum-dependent Brucella ovis. [] Importantly, BruSIC retained the selectivity of BSM, effectively inhibiting the growth of contaminating microorganisms in both sheep and cow samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



